2-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester hydrochloride
Description
Chemical Identity and Nomenclature of 2-Aminomethyl-morpholine-4-carboxylic Acid tert-Butyl Ester Hydrochloride
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for this compound is tert-butyl 2-(aminomethyl)-4-morpholinecarboxylate hydrochloride . This name reflects its core structure:
- A morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom).
- An aminomethyl group (-CH2NH2) substituted at position 2 of the morpholine ring.
- A tert-butyl ester (-COO-C(CH3)3) at position 4.
- A hydrochloride salt formed by protonation of the primary amine group.
The structural formula (Figure 1) illustrates these features:
$$
\text{tert-butyl 2-(aminomethyl)-4-morpholinecarboxylate hydrochloride}
$$
Structural representation adapted from PubChem.
The SMILES notation further clarifies connectivity:Cl.C1COC(CN1CN)C(=O)OC(C)(C)C.
CAS Registry Number and Alternative Synonyms
The compound is uniquely identified by its CAS Registry Number: 1187930-26-2 . Alternative names and synonyms include:
The term "Boc" refers to the tert-butoxycarbonyl protecting group, commonly used in peptide synthesis.
Molecular Formula and Weight Analysis
The molecular formula is C10H21ClN2O3 , with a calculated molecular weight of 252.74 g/mol .
Elemental Composition Breakdown:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon | 10 | 12.01 | 120.10 |
| Hydrogen | 21 | 1.008 | 21.17 |
| Chlorine | 1 | 35.45 | 35.45 |
| Nitrogen | 2 | 14.01 | 28.02 |
| Oxygen | 3 | 16.00 | 48.00 |
| Total | 252.74 |
The hydrochloride salt contributes 35.45 g/mol from the chlorine atom. Stereochemical variants, such as the (R)-enantiomer, share the same molecular formula but differ in spatial arrangement.
Properties
IUPAC Name |
tert-butyl 2-(aminomethyl)morpholine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12;/h8H,4-7,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYMDZCABLMKRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of the Carboxyl Group by tert-Butyl Ester Formation
- Starting Material: L-Serine or morpholine derivatives bearing a free carboxyl group.
- Reagents: tert-Butyl acetate or tert-butyl alcohol in the presence of strong acid catalysts such as perchloric acid.
- Conditions: The reaction is typically conducted at 5–60 °C, with slow addition of acid catalyst to control exothermicity.
- Outcome: Formation of L-serine tert-butyl ester or morpholine-4-carboxylic acid tert-butyl ester with yields around 65–85%.
Reaction Summary:
| Step | Starting Material | Reagents & Catalyst | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | L-Serine | tert-Butyl acetate, perchloric acid (10-50%) | 5–60 | 65–85 | Acid catalyzed esterification, slow addition to control heat |
| 2 | Morpholine-4-carboxylic acid | tert-Butyl acetate, perchloric acid | 10–60 | 70–80 | Similar esterification step |
Introduction of the Chloromethyl Group (Chloroacetylation)
- Intermediate: tert-Butyl ester of morpholine carboxylic acid.
- Reagents: Chloroacetyl chloride or monochloroacetic acid chloride in dichloromethane.
- Conditions: Reaction temperature maintained between 0–40 °C, with slow addition of the acyl chloride.
- Work-up: Washing with sodium bicarbonate solution and drying over anhydrous sodium sulfate.
- Yield: Typically 80–85%.
Cyclization and Morpholine Ring Formation
- Intermediate: N-chloracetyl tert-butyl ester.
- Reagents: Sodium ethoxide in toluene.
- Conditions: Heating at 30–110 °C for 6 hours.
- Outcome: Formation of the morpholine ring system with tert-butyl ester protection.
- Yield: High yields around 90–96%.
Introduction of Aminomethyl Group and Hydrochloride Salt Formation
- Intermediate: Morpholinyl carboxylic acid tert-butyl ester.
- Reagents: Aluminum chloride and Peng Qinghuana (a reagent used in the patent for amination), followed by treatment with hydrogen chloride gas in methanol.
- Conditions: Initial reaction at 0 °C with exothermic control, warming to 20–40 °C; final salt formation at –10 to 30 °C.
- Work-up: Extraction with dichloromethane, drying, and evaporation.
- Yield: Approximately 84–98%.
| Step | Intermediate/Product | Reagents & Conditions | Temperature (°C) | Yield (%) | Key Notes |
|---|---|---|---|---|---|
| 1 | L-Serine tert-butyl ester | tert-Butyl acetate, perchloric acid (10-50%) | 5–60 | 65–85 | Acid catalyzed esterification |
| 2 | N-chloracetyl-L-serine tert-butyl ester | Chloroacetyl chloride, dichloromethane | 0–40 | 80–85 | Controlled addition, bicarbonate wash |
| 3 | Morpholinyl carboxylic acid tert-butyl ester | Sodium ethoxide, toluene | 30–110 | 90–96 | Cyclization to morpholine ring |
| 4 | 3-Morpholinyl carboxylic acid tert-butyl ester | Aluminum chloride, Peng Qinghuana, methanol | 0–40 | 84–90 | Aminomethylation step |
| 5 | Final hydrochloride salt | Hydrogen chloride in methanol | –10 to 30 | 95–98 | Salt formation, drying |
- The use of tert-butyl ester protection is critical for stability during subsequent synthetic steps and can be efficiently removed under acidic conditions if necessary.
- The chloroacetylation step requires careful temperature control to avoid side reactions and degradation.
- The cyclization step with sodium ethoxide is highly efficient and provides excellent yields of the morpholine ring, which is a key structural motif.
- The amination step involving aluminum chloride and Peng Qinghuana is unique and provides a high yield of the aminomethyl group introduction.
- Formation of the hydrochloride salt in methanol ensures good crystallinity and stability of the final compound for handling and storage.
The preparation of 2-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester hydrochloride is a multi-step process involving:
- Protection of the carboxyl group as a tert-butyl ester,
- Introduction of a chloromethyl group,
- Cyclization to form the morpholine ring,
- Aminomethyl group introduction,
- Conversion to the hydrochloride salt.
This synthetic route is well-documented in patent literature and industrial protocols, offering high yields and reproducibility. The reaction conditions emphasize temperature control, choice of solvents, and purification steps to ensure the compound's purity and suitability for pharmaceutical and research applications.
Chemical Reactions Analysis
Types of Reactions
2-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydrochloride salt can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Synthesis and Reactivity
The synthesis of AMC-HCl typically involves multi-step processes that allow for precise control over functional groups. The presence of the amino group facilitates nucleophilic substitution reactions, while the tert-butyl ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. These reactivity patterns make AMC-HCl a valuable intermediate in organic synthesis, particularly for creating morpholine-based derivatives .
Biological Activities
Research indicates that AMC-HCl exhibits several biological activities:
- Cell Proliferation : Preliminary studies suggest that AMC-HCl may activate satellite cell proliferation, which is crucial for muscle regeneration. This property makes it a candidate for further pharmacological studies aimed at muscle repair and growth.
- Target Interaction Studies : AMC-HCl has been studied for its binding affinity to receptors involved in muscle growth and repair mechanisms. Understanding its interaction profile could lead to the development of targeted therapies.
Applications in Medicinal Chemistry
AMC-HCl serves as a versatile building block in medicinal chemistry:
- Drug Discovery : Its unique structural features allow it to be used as a starting material for synthesizing new drug candidates with specific biological activities. The morpholine structure is prevalent in many biologically active compounds, making AMC-HCl a potential precursor for innovative therapeutic agents .
- Targeted Drug Delivery Systems : The amine functionality can be utilized to conjugate AMC-HCl with biomolecules such as peptides or proteins, enhancing the specificity of drug delivery systems.
Mechanism of Action
The mechanism of action of 2-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that interact with the morpholine ring and aminomethyl group.
Pathways Involved: The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to three analogous tert-butyl ester derivatives (Table 1):
Table 1: Structural Comparison of Analogs
- Morpholine vs. Pyrrolidine : The morpholine ring (six-membered, oxygen-containing) offers distinct electronic and steric properties compared to the five-membered pyrrolidine (nitrogen-containing). Morpholine derivatives typically exhibit higher water solubility due to the oxygen atom’s polarity, whereas pyrrolidine analogs (e.g., the iodomethyl derivative in ) are more lipophilic and reactive in alkylation reactions.
- Substituent Reactivity: The aminomethyl group in the target compound enables nucleophilic reactions (e.g., amide bond formation), while the iodomethyl group in the pyrrolidine analog facilitates SN2-type alkylation .
Thermal Stability and Decomposition
Thermal behavior is critical for synthetic applications. Data from polymer analogs () provide insights into tert-butyl ester stability:
Table 2: Thermal Decomposition Parameters
- The target compound’s tert-butyl ester is expected to cleave at moderate temperatures (similar to MA20/A20), releasing isobutene and generating a carboxylic acid. However, the presence of HCl may lower the decomposition temperature due to acid-catalyzed hydrolysis.
Biological Activity
2-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester hydrochloride (AMC-HCl) is a morpholine derivative with significant potential in medicinal chemistry. Its structure, characterized by an aminomethyl group and a tert-butyl ester, suggests a variety of biological activities, particularly in muscle regeneration and drug synthesis applications. This article explores the biological activity of AMC-HCl, its mechanisms of action, and relevant research findings.
The chemical formula for AMC-HCl is C10H20ClN2O3. The presence of the morpholine ring and functional groups enhances its solubility and reactivity, making it a valuable compound for biological studies.
Mechanisms of Biological Activity
- Cell Proliferation and Differentiation : AMC-HCl has been shown to activate satellite cell proliferation, which is crucial for muscle regeneration. This activity is attributed to its ability to interact with specific receptors involved in growth and repair mechanisms.
- Binding Affinity : Preliminary studies indicate that AMC-HCl exhibits binding affinity to various biological targets, potentially influencing pathways related to muscle growth and cellular repair.
- Synthesis Applications : The compound serves as an intermediate for synthesizing morpholine-based molecules with potential therapeutic properties, particularly in drug discovery.
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Cell Proliferation | Activates satellite cell proliferation for muscle regeneration | |
| Binding Studies | Exhibits binding affinity to receptors related to muscle growth | |
| Synthesis Applications | Useful in synthesizing morpholine derivatives for drug development |
Case Study: Muscle Regeneration
A study investigated the role of AMC-HCl in promoting muscle regeneration through satellite cell activation. The results indicated that treatment with AMC-HCl significantly increased the proliferation rate of satellite cells compared to control groups. This suggests that AMC-HCl could be a candidate for therapies aimed at enhancing muscle repair following injury or atrophy.
Comparative Analysis with Similar Compounds
The structural uniqueness of AMC-HCl can be highlighted by comparing it with similar compounds:
| Compound Name | Chemical Formula | Key Differences |
|---|---|---|
| 2-Aminomethyl-morpholine | C7H16N2O | Lacks carboxylic acid functionality; simpler structure |
| Morpholine-4-carboxylic acid | C7H13NO3 | Does not have the aminomethyl group; less sterically hindered |
| N-Boc-3-(aminomethyl)morpholine | C10H19N2O3 | Contains a Boc protecting group instead of a tert-butyl ester |
This comparison illustrates how AMC-HCl's dual functional groups contribute to its distinct reactivity and potential biological activity.
Q & A
Q. How is this compound used as a building block in peptide-mimetic drug design?
- Methodology : The morpholine ring enhances metabolic stability and bioavailability. Incorporate the tert-butyl ester as a transient protecting group during solid-phase peptide synthesis (SPPS). Deprotect post-cleavage using TFA/water (95:5) to yield the free carboxylic acid for further functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
